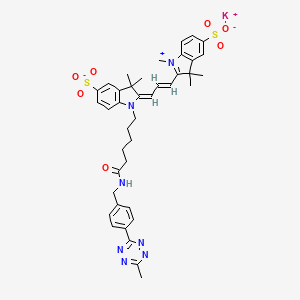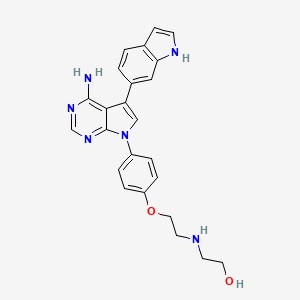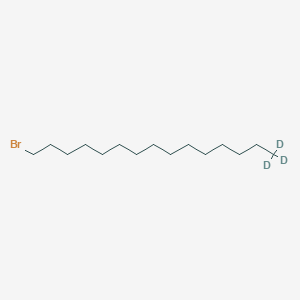
Trandolaprilate-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trandolaprilate-d6 is a deuterium-labeled derivative of Trandolaprilate, which is a potent angiotensin-converting enzyme (ACE) inhibitor. Trandolaprilate is the main bioactive metabolite of Trandolapril, a medication used to treat high blood pressure and heart failure . The deuterium labeling in this compound is used primarily for research purposes, particularly in pharmacokinetic and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trandolaprilate-d6 involves the incorporation of deuterium atoms into the Trandolaprilate molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents . The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient incorporation of deuterium atoms. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
Trandolaprilate-d6, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Hydrolysis: Conversion to its active form, Trandolaprilate, in the liver.
Oxidation and Reduction: Involvement in metabolic pathways.
Substitution Reactions: Interaction with other molecules in biological systems.
Common Reagents and Conditions
Common reagents used in these reactions include water for hydrolysis, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . The reactions typically occur under physiological conditions, such as body temperature and neutral pH .
Major Products Formed
The major product formed from the hydrolysis of this compound is Trandolaprilate, which is the active metabolite responsible for its pharmacological effects .
Scientific Research Applications
Trandolaprilate-d6 is widely used in scientific research for various applications, including:
Pharmacokinetic Studies: To track the absorption, distribution, metabolism, and excretion of Trandolaprilate in the body.
Metabolic Studies: To understand the metabolic pathways and identify metabolites.
Drug Development: To evaluate the pharmacological properties and potential therapeutic uses of Trandolaprilate.
Biological Research: To study the effects of ACE inhibition on cellular processes and disease models.
Mechanism of Action
Trandolaprilate-d6 exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II . Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting ACE, this compound reduces the production of angiotensin II, leading to vasodilation and decreased blood pressure . The molecular targets include ACE and the renin-angiotensin-aldosterone system (RAAS) pathway .
Comparison with Similar Compounds
Similar Compounds
Ramiprilate: Another ACE inhibitor with a similar mechanism of action but different chemical structure.
Enalaprilate: A non-sulhydryl ACE inhibitor used for similar therapeutic purposes.
Lisinopril: An ACE inhibitor that is not a prodrug and is active in its administered form.
Uniqueness
Trandolaprilate-d6 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms can alter the pharmacokinetic and metabolic profiles, making it a valuable tool for studying drug metabolism and interactions .
Properties
Molecular Formula |
C22H30N2O5 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-deuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C22H30N2O5/c1-14(23-17(21(26)27)12-11-15-7-3-2-4-8-15)20(25)24-18-10-6-5-9-16(18)13-19(24)22(28)29/h2-4,7-8,14,16-19,23H,5-6,9-13H2,1H3,(H,26,27)(H,28,29)/t14-,16+,17-,18-,19-/m0/s1/i2D,3D,4D,7D,8D,11D/t11?,14-,16+,17-,18-,19- |
InChI Key |
AHYHTSYNOHNUSH-BCPJCBEISA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])C[C@@H](C(=O)O)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@@H]3C[C@H]2C(=O)O)[2H])[2H] |
Canonical SMILES |
CC(C(=O)N1C2CCCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12400241.png)
methylsulfanyl]butanoic acid](/img/structure/B12400242.png)





![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidine-2,4-dione](/img/structure/B12400275.png)
![1-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400299.png)





